methyl4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}butanoate: is a chemical compound belonging to the thieno[2,3-d]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}butanoate typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. One common synthetic route includes the condensation of thiophene-2-carboxamides with formic acid to produce thieno[2,3-d]pyrimidin-4-ones[_{{{CITATION{{{1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... Subsequent steps may involve alkylation reactions to introduce the butanoate moiety[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}butanoate: can undergo various chemical reactions, including:
Oxidation: : Conversion of the thieno[2,3-d]pyrimidine core to its corresponding oxidized derivatives.
Reduction: : Reduction of the compound to produce simpler derivatives.
Substitution: : Replacement of functional groups within the molecule with different substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Methyl4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}butanoate: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}butanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Methyl4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}butanoate: can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid
3-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid
2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid
This compound is unique in its specific combination of substituents and its resulting properties.
Properties
IUPAC Name |
methyl 4-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-8-9(2)19-12-11(8)13(17)15(7-14-12)6-4-5-10(16)18-3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSJGEGOOAWJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CCCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.